5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3
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Overview
Description
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 is a deuterated derivative of a thiadiazole compound Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with acylating agents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the compound’s purity and yield. Techniques such as crystallization, distillation, and chromatography might be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiadiazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thiadiazole derivatives.
Scientific Research Applications
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3
- 2,5-Dihydroxybenzoic Acid-d3
Uniqueness
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 is unique due to its specific structure, which includes a deuterated sulfonic acid group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives.
Properties
IUPAC Name |
5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHBVPQTKPFEI-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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